Cyanoacetamide
Overview
Description
Cyanoacetamide (2-Cyanoacetamide) is an organic compound. It is an acetic amide with a nitrile functional group . It appears as a white crystalline powder, odorless and highly soluble in water . It is used in spectrofluorimetric methods to determine the activity of antihistamine H1 receptor antagonistic drugs such as ebastine, cetirizine dihydrochloride, and fexofenadine hydrochloride .
Synthesis Analysis
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular formula of Cyanoacetamide is C3H4N2O . It is an acetic amide with a nitrile functional group .Chemical Reactions Analysis
Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
Cyanoacetamide is a light cream solid in its physical state . It has a molecular weight of 84.0767 .Scientific Research Applications
Interstellar Chemistry
Cyanoacetamide is identified as a potential molecule in the interstellar medium, with studies focusing on its formation process under these conditions. Theoretical computations and experimental techniques like high-resolution laser-ablation molecular beam Fourier transform spectroscopy have been employed to study the formation of protonated cyanoacetamide, highlighting its significance in astrochemistry (Sanz-Novo et al., 2020).
Organic Synthesis
Cyanoacetamide and its derivatives are important reagents in fine organic synthesis. They are utilized in the synthesis of various heterocyclic systems, which are otherwise difficult to obtain. This includes its applications in the synthesis of thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing bioactive sulfonamide moieties. These compounds have been evaluated for their antimicrobial properties, showing promising results (Litvinov, 2000), (Darwish et al., 2014).
Synthesis of Heterocycles
Cyanoacetamide derivatives are crucial synthons in heterocyclic synthesis, facilitating the preparation of diverse and novel heterocyclic systems. This has significant implications in pharmaceuticals and materials science, providing pathways to synthesize compounds with potential applications in drugs and functional materials (Fadda et al., 2008).
Green Chemistry
Research has explored the use of cyanoacetamides in green chemistry, particularly in the synthesis of 1,2,3-triazoles and cyano-pyrazole derivatives using environmentally friendly energy sources like microwave and ultrasound irradiation. This approach highlights the compound's role in developing more sustainable chemical synthesis methods (Al‐Zaydi, 2009).
Industrial Applications
The synthesis of bioactive heterocyclic compounds incorporating cyanoacetamide demonstrates its utility in various industrial applications. These compounds have been shown to possess antimicrobial properties and serve as nonionic surface-active agents, indicating their potential in manufacturing drugs, pesticides, cosmetics, and more, contributing to the development of products that are biodegradable and environmentally friendly (El-Sayed et al., 2017).
Safety And Hazards
Future Directions
Cyanoacetamide has been widely studied and more methods have been constructed for the synthesis of this type of compound, including the Vilsmeier reaction of cyclopropane derivatives, the Vilsmeier–Haack reaction of cyclopropane derivatives, aldol-like cyclocondensation of aryl aminoketones, [2 + 2] cyclization, [1 + 2 + 3] cyclization, [3 + 3] cyclization, and rearrangement or aryl migration .
properties
IUPAC Name |
2-cyanoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c4-2-1-3(5)6/h1H2,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJMPUGMZIKDRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051552 | |
Record name | 2-Cyanoacetamide | |
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Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] White powder; [MSDSonline] | |
Record name | Cyanoacetamide | |
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Boiling Point |
BP: DECOMPOSES | |
Record name | CYANOACETAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2817 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
1 G DISSOLVES IN 6.5 ML COLD WATER; 1.3 G @ 0 °C IN 100 ML OF 95% ALCOHOL; 3.1 G @ 26 °C IN 100 ML OF 95% ALCOHOL; 7.0 G @ 44 °C IN 100 ML OF 95% ALCOHOL; 14.0 G @ 62 °C IN 100 ML OF 95% ALCOHOL; 21.5 G @ 71 °C IN 100 ML OF 95% ALCOHOL | |
Record name | CYANOACETAMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2817 | |
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Product Name |
2-Cyanoacetamide | |
Color/Form |
NEEDLES FROM ALCOHOL, PLATES (WATER), WHITE POWDER | |
CAS RN |
107-91-5 | |
Record name | Cyanoacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107-91-5 | |
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Record name | Cyanoacetamide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107915 | |
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Record name | 2-Cyanoacetamide | |
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Record name | 2-Cyanoacetamide | |
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Record name | Acetamide, 2-cyano- | |
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Record name | 2-Cyanoacetamide | |
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Record name | 2-cyanoacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.211 | |
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Record name | CYANOACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | CYANOACETAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2817 | |
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Melting Point |
119.5 °C | |
Record name | CYANOACETAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2817 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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